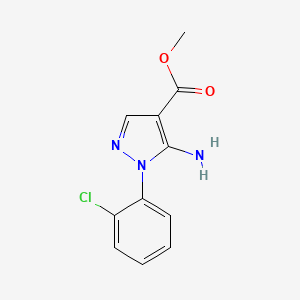
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoyl compounds are often used in the field of chemistry for various purposes . They are part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,5-dinitrobenzoyl compounds can be characterized by techniques such as FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
3,5-Dinitrobenzoyl compounds can react with alcohols to form esters . They can also react with amines to form amides .Physical and Chemical Properties Analysis
3,5-Dinitrobenzoyl chloride, a related compound, is a solid with an odorless, yellowish appearance . It has a melting point of 68-69 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Oxidant in Reactions
1-(3,5-Dinitrobenzoyl)-2-methylpiperazine has been utilized as an oxidant in reactions that form new carbon-carbon bonds through the oxidation of preformed organocuprates. This chemical is bench stable and storable for years under specific conditions, highlighting its practicality in laboratory settings (Galloway & Spring, 2011).
Serum Creatinine Assay
In the field of clinical chemistry, derivatives of this compound, such as methyl-3,5-dinitrobenzoate, have been shown to react with creatinine. This reaction is used in a modified "acid-supernate" method for the analytical recovery of creatinine, which offers improved specificity and reduced interference from other agents compared to traditional methods (Parekh & Sims, 1977).
Hydrogen-Bonding in Crystal Structures
This compound plays a role in the formation of multi-component hydrogen-bonding salts, contributing to the development of diverse three-dimensional supramolecular architectures. These salts, formed with aromatic carboxylic acids, exhibit robust hydrogen-bond interactions that drive the formation of complex crystal structures (Yu et al., 2015).
Derivatization Reagents for Hydroxysteroids
In pharmaceutical analysis, this compound derivatives have been used as derivatization reagents for the liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) determination of steroids. These reagents have significantly improved the sensitivity of steroid detection in various biological samples (Nishio et al., 2007).
Fluorometric Assay for Creatinine
The interaction of this compound with creatinine under specific conditions produces a fluorescent product. This reaction has been exploited in the development of a sensitive and specific fluorometric method for determining creatinine, offering potential improvements over existing clinical biochemical assays (Blass, 1995).
Wirkmechanismus
Target of Action
This compound is likely to interact with a variety of biological targets due to its structural features, including the presence of a piperazine ring and a 3,5-dinitrobenzoyl group .
Mode of Action
It’s known that the compound can participate in esterification reactions, where it acts as an acylating agent to introduce the 3,5-dinitrobenzoyl group into target molecules .
Biochemical Pathways
Given its chemical structure, it may potentially interfere with pathways involving esterification reactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,5-dinitrophenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-8-7-13-2-3-14(8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJESURAVBZIPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)

![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)


![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)




